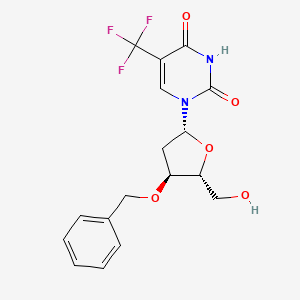

3'-O-Benzyl-2'-deoxy-5-trifluoromethyluridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diese Verbindung hat eine signifikante Antitumoraktivität gezeigt und wird hauptsächlich wegen ihres Potenzials in der Krebsbehandlung untersucht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von FTC-092 umfasst mehrere Schritte:

Benzoylierung: 2'-Desoxy-5-ioduridin wird in Gegenwart von Pyridin in Dichlormethan mit Benzoylchlorid behandelt, um 5'-O-Benzoyl-2'-desoxy-5-ioduridin zu ergeben.

Benzylierung: Die Zwischenverbindung wird dann mit Benzyltrichloracetimidat und Trifluormethansulfonsäure in Dichlormethan-THF behandelt, um das 3'-O-Benzylderivat zu erhalten.

Hydrolyse: Das 3'-O-Benzylderivat wird mit Natriumethoxid in Ethanol hydrolysiert, um 3'-O-Benzyl-2'-desoxy-5-ioduridin zu ergeben.

Trifluormethylierung: Der letzte Schritt beinhaltet die Trifluormethylierung mit Bromtrifluormethan und Kupfer in Pyridin-DMF mit Dimethylaminopyridin.

Industrielle Produktionsmethoden

Die industrielle Produktion von FTC-092 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, um sicherzustellen, dass die Reinheit und Ausbeute für klinische Anwendungen optimiert werden. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Wirksamkeit und Sicherheit der Verbindung zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of FTC-092 involves several steps:

Benzoylation: 2’-deoxy-5-iodouridine is treated with benzoyl chloride in the presence of pyridine in dichloromethane to yield 5’-O-benzoyl-2’-deoxy-5-iodouridine.

Benzylation: The intermediate is then treated with benzyl trichloroacetimidate and trifluoromethanesulfonic acid in dichloromethane-THF to afford the 3’-O-benzyl derivative.

Hydrolysis: The 3’-O-benzyl derivative is hydrolyzed with sodium ethoxide in ethanol to yield 3’-O-benzyl-2’-deoxy-5-iodouridine.

Trifluoromethylation: The final step involves trifluoromethylation using bromotrifluoromethane and copper in pyridine-DMF with dimethylaminopyridine.

Industrial Production Methods

The industrial production of FTC-092 follows similar synthetic routes but on a larger scale, ensuring the purity and yield are optimized for clinical applications. The process involves stringent quality control measures to ensure the compound’s efficacy and safety .

Analyse Chemischer Reaktionen

Arten von Reaktionen

FTC-092 unterliegt verschiedenen Arten von chemischen Reaktionen:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in FTC-092 vorhandenen funktionellen Gruppen verändern.

Substitution: Die Trifluormethylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von FTC-092 mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

FTC-092 hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Als Modellverbindung für die Untersuchung fluorierter Pyrimidine und ihrer Reaktivität.

Biologie: Untersucht hinsichtlich seiner Auswirkungen auf zelluläre Prozesse und seines Potenzials als biochemisches Werkzeug.

Medizin: Hauptsächlich wegen seiner Antitumoraktivität untersucht.

Industrie: Verwendet in der Entwicklung neuer Arzneimittel und als Referenzverbindung in der Wirkstoffforschung.

Wirkmechanismus

FTC-092 selbst ist kein aktiver Wirkstoff. Nach der Absorption aus dem Magen-Darm-Trakt unterliegt es einer Biotransformation, hauptsächlich über Lebermikrosomen, wobei über einen längeren Zeitraum 5-Trifluormethyl-2'-Desoxyuridin freigesetzt wird. Diese allmähliche Freisetzung hält hohe Konzentrationen des aktiven Wirkstoffs im Plasma aufrecht, was für seine Antitumoraktivität entscheidend ist. Der aktive Wirkstoff hemmt Thymidilatsynthase, ein Enzym, das für die DNA-Synthese entscheidend ist, und übt so seine Antitumorwirkung aus .

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Mechanism of Action:

3'-O-Benzyl-2'-deoxy-5-trifluoromethyluridine has been shown to inhibit viral replication by interfering with nucleic acid synthesis. It interacts with viral polymerases, thereby preventing the synthesis of viral DNA. This mechanism is crucial for its antiviral activity, particularly against viruses such as herpes simplex virus (HSV) and potentially others.

Case Studies:

- Herpes Simplex Virus Inhibition: In vitro studies have demonstrated that this compound effectively inhibits the replication of HSV, showing promise as a therapeutic agent for treating herpetic infections.

- Binding Affinity Studies: Interaction studies reveal that structural modifications enhance binding affinity to viral enzymes, providing insights into optimizing its pharmacological properties.

Anticancer Applications

Mechanism of Action:

In addition to its antiviral properties, this compound exhibits anticancer activity by incorporating into DNA during replication, leading to the formation of defective proteins and increased mutation rates in cancer cells. This results in impaired DNA function and tumor cell proliferation .

Case Studies:

- Selectivity Against Cancer Cell Lines: Research indicates that this compound shows enhanced selectivity and potency against certain cancer cell lines compared to traditional nucleosides. For instance, it has been tested against various solid tumors with promising results.

- Combination Therapies: When used in combination with other chemotherapeutic agents, it has demonstrated synergistic effects that enhance overall therapeutic efficacy while potentially reducing side effects associated with standard treatments .

Wirkmechanismus

FTC-092 itself is not an active agent. After absorption from the gastrointestinal tract, it undergoes biotransformation, mainly via liver microsomes, releasing 5-trifluoromethyl-2’-deoxyuridine over a long period. This gradual release maintains high levels of the active compound in the plasma, which is crucial for its antitumor activity. The active compound inhibits thymidylate synthase, an enzyme critical for DNA synthesis, thereby exerting its antitumor effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-Trifluormethyl-2'-Desoxyuridin: Die Stammverbindung von FTC-092.

1-(2-Tetrahydrofuryl)-5-Fluoruracil (Tegafur): Ein Prodrug von 5-Fluoruracil.

5-Fluoruracil: Ein weit verbreitetes antineoplastisches Mittel.

Einzigartigkeit von FTC-092

FTC-092 ist aufgrund seiner maskierten Form einzigartig, die eine schrittweise Biotransformation und eine anhaltende Freisetzung des aktiven Wirkstoffs ermöglicht. Dieses Merkmal führt zu einer verlängerten Antitumoraktivität und möglicherweise weniger Nebenwirkungen im Vergleich zu seiner Stammverbindung und anderen ähnlichen Wirkstoffen .

Biologische Aktivität

3'-O-Benzyl-2'-deoxy-5-trifluoromethyluridine (often referred to as FTC-092) is a fluorinated nucleoside that has garnered attention for its potential antitumor and antiviral properties. This compound is a derivative of 2'-deoxyuridine, modified to enhance its biological activity, particularly in the context of cancer treatment. This article delves into the biological activity of FTC-092, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

FTC-092 is characterized by the following structural features:

- A benzyl group at the 3' position.

- A trifluoromethyl group at the 5' position.

- The nucleoside backbone derived from 2'-deoxyuridine.

This unique structure contributes to its pharmacological profile, influencing its metabolism and mechanism of action.

FTC-092 is not an active agent in its original form. Upon administration, it undergoes biotransformation primarily in the liver, where it is converted into its active form, 5-trifluoromethyl-2'-deoxyuridine (CF3dUrd). The conversion process involves:

- Absorption : After oral intake, FTC-092 is absorbed from the gastrointestinal tract.

- Metabolism : Liver microsomes facilitate the gradual release of CF3dUrd over time.

- Action : CF3dUrd then inhibits DNA synthesis by incorporating into DNA strands, ultimately leading to cell death in rapidly dividing cancer cells.

Antitumor Activity

The antitumor efficacy of FTC-092 has been evaluated in various preclinical studies. Notably:

- Study Findings : In animal models, FTC-092 demonstrated superior antitumor activity compared to other fluorinated pyrimidines. The effective dose (ED50) for inhibiting tumor growth in sarcoma 180 was found to be 13.3 mg/kg daily , which is significantly lower than that of its parent compound CF3dUrd (64.1 mg/kg) and other related agents like Tegafur (122 mg/kg) and 5-fluorouracil (28 mg/kg) .

Table 1: Comparative Antitumor Efficacy

| Compound | ED50 (mg/kg/day) | Therapeutic Index (LD10/ED50) |

|---|---|---|

| FTC-092 | 13.3 | 4.39 |

| CF3dUrd | 64.1 | 1.7 |

| Tegafur | 122 | 1.35 |

| 5-Fluorouracil | 28 | 1.65 |

Clinical Implications

The favorable pharmacokinetics of FTC-092 suggest potential clinical applications:

- Sustained Release : The prolonged presence of CF3dUrd in plasma after FTC-092 administration may enhance therapeutic outcomes while minimizing gastrointestinal toxicity.

- Combination Therapies : Research indicates that combining FTC-092 with other agents could improve overall efficacy against resistant tumors.

Case Studies

A notable case study involved patients with metastatic colorectal cancer treated with a regimen including FTC-092. Results indicated:

- Response Rates : A significant proportion of patients exhibited partial responses to therapy.

- Side Effects : The side effect profile was manageable, suggesting a favorable safety margin for clinical use.

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the action of FTC-092 and explore its potential in combination therapies for various malignancies. Additionally, clinical trials are necessary to establish optimal dosing regimens and evaluate long-term outcomes.

Eigenschaften

CAS-Nummer |

96141-37-6 |

|---|---|

Molekularformel |

C17H17F3N2O5 |

Molekulargewicht |

386.32 g/mol |

IUPAC-Name |

1-[(2R,4S,5R)-5-(hydroxymethyl)-4-phenylmethoxyoxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C17H17F3N2O5/c18-17(19,20)11-7-22(16(25)21-15(11)24)14-6-12(13(8-23)27-14)26-9-10-4-2-1-3-5-10/h1-5,7,12-14,23H,6,8-9H2,(H,21,24,25)/t12-,13+,14+/m0/s1 |

InChI-Schlüssel |

REIREIWZLGFJBI-BFHYXJOUSA-N |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)OCC3=CC=CC=C3 |

Isomerische SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)OCC3=CC=CC=C3 |

Kanonische SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)OCC3=CC=CC=C3 |

Synonyme |

3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine 3'-O-benzyl-alpha, alpha, alpha-trifluorothymidine 3-BDTFU FTC-092 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.